molecular formula C10H14N2O B2641364 5-Methoxy-2-(pyrrolidin-2-yl)pyridine CAS No. 1256805-51-2

5-Methoxy-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B2641364
CAS No.: 1256805-51-2
M. Wt: 178.235
InChI Key: CBYFWJMANPUIGH-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H14N2O. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a pyrrolidinyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method involves the reaction of 2-bromo-5-methoxypyridine with pyrrolidine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
  • 5-Hydroxy-2-(pyrrolidin-2-yl)pyridine
  • 5-Methoxy-2-(piperidin-2-yl)pyridine

Uniqueness

5-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to the specific positioning of the methoxy and pyrrolidinyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-2-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYFWJMANPUIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256805-51-2
Record name 5-methoxy-2-(pyrrolidin-2-yl)pyridine
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